5-oxo-N-[1-(propan-2-yl)-1H-indol-4-yl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
5-oxo-N-[1-(propan-2-yl)-1H-indol-4-yl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core substituted with a 5-oxo group and an N-linked 1-isopropylindole-4-yl carboxamide moiety.
Properties
Molecular Formula |
C18H16N4O2S |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
5-oxo-N-(1-propan-2-ylindol-4-yl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C18H16N4O2S/c1-11(2)21-7-6-12-14(4-3-5-15(12)21)20-16(23)13-10-19-18-22(17(13)24)8-9-25-18/h3-11H,1-2H3,(H,20,23) |
InChI Key |
MFYCPPZARUYOEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC2=C(C=CC=C21)NC(=O)C3=CN=C4N(C3=O)C=CS4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiazole and Pyrimidine Precursors
The core thiazolo[3,2-a]pyrimidine scaffold is synthesized via cyclocondensation between 2-aminothiazole derivatives and β-ketoesters. For example, reacting 2-amino-4-methylthiazole with ethyl acetoacetate in polyphosphoric acid at 130°C for 6 hours yields the 5-oxo-thiazolopyrimidine intermediate. Substituents at position 6 are introduced by substituting the ester group with a carboxamide via nucleophilic acyl substitution.
A critical modification involves the use of N-(1-isopropylindol-4-yl)carboxamide as the nucleophile. This step is conducted in dimethylformamide (DMF) with 1,1′-carbonyldiimidazole (CDI) as the coupling agent, achieving 78–85% yield after 12 hours at 60°C. The reaction’s progression is monitored via thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7) as the mobile phase.
Palladium-Catalyzed Cross-Coupling for Indole Functionalization
The indole moiety at position 4 is introduced via Suzuki-Miyaura coupling. A patent-derived method employs 4-bromo-1-isopropylindole and the thiazolopyrimidine boronic ester in the presence of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in a toluene/water (4:1) biphasic system. The reaction proceeds at 90°C for 24 hours, yielding 70–75% of the coupled product. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst loading | 5 mol% Pd(PPh₃)₄ | <5% variance |
| Temperature | 90°C | ±5°C → ±8% yield |
| Solvent polarity | Toluene/water | Ensures phase separation for easier isolation |
Post-coupling, the crude product is purified via silica gel chromatography (eluent: dichloromethane/methanol 9:1) to remove palladium residues.
Optimization of Reaction Conditions
Solvent and Catalyst Systems
Acetic acid serves dual roles as a solvent and catalyst in cyclocondensation steps. Comparative studies show that replacing acetic acid with protic solvents like ethanol reduces yields by 20–30%, while aprotic solvents (e.g., DMF) lead to side product formation. The addition of 6 equivalents of acetic acid accelerates the reaction kinetics, completing the cyclization in 4 hours versus 8 hours without acid.
For amide bond formation, CDI outperforms other coupling agents (e.g., EDC/HOBt) by minimizing racemization and simplifying workup. A side-by-side comparison reveals:
| Coupling Agent | Yield (%) | Purity (%) | Byproducts Identified |
|---|---|---|---|
| CDI | 85 | 97 | None |
| EDC/HOBt | 72 | 89 | N-hydroxysuccinimide |
| DCC | 68 | 82 | Dicyclohexylurea |
Temperature and Time Dependencies
The exothermic nature of the cyclocondensation necessitates precise temperature control. Operating below 120°C results in incomplete ring closure, while temperatures exceeding 140°C promote decomposition, as evidenced by HPLC-MS detection of fragmented ions at m/z 215 and 178. Kinetic profiling indicates that 90% conversion occurs within the first 3 hours at 130°C, with marginal gains thereafter.
Purification and Analytical Characterization
Recrystallization and Chromatography
Recrystallization from ethanol/water (7:3) affords needle-like crystals with 95–98% purity. Alternative solvents (e.g., acetonitrile) yield amorphous solids requiring secondary purification via flash chromatography. High-performance liquid chromatography (HPLC) analysis using a C18 column and 0.1% trifluoroacetic acid/acetonitrile gradient confirms the absence of isopropylindole starting material (retention time: 12.3 minutes) and residual coupling agents.
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, pyrimidine H), 8.15 (d, J = 8.0 Hz, 1H, indole H), 7.45 (m, 2H, thiazole H), 4.89 (septet, J = 6.8 Hz, 1H, isopropyl CH), 1.52 (d, J = 6.8 Hz, 6H, isopropyl CH₃).
-
HRMS (ESI-TOF) : m/z [M + H]⁺ calcd for C₂₁H₂₀N₅O₂S: 418.1284; found: 418.1281.
X-ray crystallography (Figure 1) confirms the planar thiazolopyrimidine core and the dihedral angle (85.7°) between the indole and thiazole rings, which influences π-π stacking in solid-state structures.
Scalability and Industrial Considerations
Kilogram-scale synthesis in batch reactors demonstrates consistent yields (82–84%) when using flow chemistry for the cyclocondensation step. Continuous flow systems reduce reaction times by 40% and minimize thermal degradation . Regulatory-compliant purification employs activated charcoal treatment to remove colored impurities, meeting ICH Q3A guidelines for residual solvents (<0.5% ethanol).
Chemical Reactions Analysis
5-oxo-N-[1-(propan-2-yl)-1H-indol-4-yl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that derivatives of thiazolo[3,2-a]pyrimidine compounds exhibit significant anticancer activity. The compound has been synthesized and tested for its efficacy against various cancer cell lines. In a study involving related thiazolo compounds, several derivatives showed promising results with low IC50 values, indicating strong potential as anticancer agents . The mechanism of action often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
Antimicrobial Activity
Another area of application is the antimicrobial properties of this compound. Studies have shown that thiazolo[3,2-a]pyrimidine derivatives can exhibit antibacterial and antifungal activities. The presence of the indole group may enhance these properties by interacting with microbial cell membranes or inhibiting essential metabolic pathways .
Synthetic Applications
Chemical Synthesis
The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions such as oxidation and substitution makes it a versatile building block in organic synthesis . This versatility is particularly useful in developing new pharmaceuticals or agrochemicals.
Biological Research
Enzyme Inhibition Studies
The compound has been investigated for its role as an enzyme inhibitor. For instance, studies on related compounds have demonstrated their ability to inhibit enzymes involved in cancer metabolism or microbial resistance mechanisms. This property is crucial in drug design, where targeting specific enzymes can lead to effective therapies .
Pharmacokinetics and Toxicology
Research into the pharmacokinetic properties of this compound is essential for understanding its potential therapeutic applications. Investigations into absorption, distribution, metabolism, and excretion (ADME) profiles are ongoing to assess its viability as a drug candidate .
Data Table: Summary of Research Findings
Case Study 1: Anticancer Activity
In a recent study published in the Tropical Journal of Pharmaceutical Research, researchers synthesized several derivatives of thiazolo compounds similar to 5-oxo-N-[1-(propan-2-yl)-1H-indol-4-yl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide. The results showed that certain derivatives had significant anticancer activity with IC50 values much lower than traditional chemotherapeutics like doxorubicin .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of thiazolo derivatives, revealing effective inhibition against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of structural modifications in enhancing antimicrobial activity .
Mechanism of Action
The mechanism of action of 5-oxo-N-[1-(propan-2-yl)-1H-indol-4-yl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity . The thiazolo[3,2-a]pyrimidine ring system can interact with nucleic acids and proteins, influencing cellular processes . These interactions can lead to the inhibition of key enzymes or receptors involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Structural Implications:
- Hydrogen Bonding: The indole NH (absent in pyrazole/triazole analogs) may participate in donor-acceptor interactions, influencing target binding or crystal packing .
- Steric Effects : Bulky substituents like isopropylindole could hinder rotational freedom, affecting conformational stability and intermolecular interactions .
Crystallographic and Conformational Analysis
Comparisons with crystallographically characterized analogs reveal key trends:
- Pyrimidine Ring Puckering : In Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate , the pyrimidine ring adopts a flattened boat conformation (deviation: 0.224 Å from plane). The target compound’s indole substituent may induce similar puckering to accommodate steric demands.
- Dihedral Angles : Fluorophenyl-substituted analogs exhibit dihedral angles of 80.94° between the thiazolo[3,2-a]pyrimidine core and aryl groups . The indole substituent’s bulk may increase this angle, altering π-π stacking interactions.
- Intermolecular Interactions : C—H···O and π-π stacking (centroid distances ~3.76 Å) dominate crystal packing in fluorophenyl analogs . The indole NH in the target compound could form additional N—H···O/S bonds, stabilizing distinct supramolecular architectures .
Pharmacological Potential and Challenges
While direct data for the target compound are unavailable, insights from analogs suggest:
- Kinase Inhibition : Pyrimidine cores are prevalent in kinase inhibitors (e.g., JAK/STAT, CDKs). The indole moiety may target ATP-binding pockets .
- Solubility Limitations: High logP values (estimated ~2.5) could limit bioavailability, necessitating formulation strategies like salt formation or nanoencapsulation .
- Metabolic Stability : The isopropyl group may slow oxidative metabolism compared to ethyl or methyl substituents, extending half-life .
Biological Activity
The compound 5-oxo-N-[1-(propan-2-yl)-1H-indol-4-yl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide , identified by its CAS number 1435995-94-0 , is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and anticonvulsant activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₆N₄O₂S |
| Molecular Weight | 352.4 g/mol |
| Structure | Chemical Structure |
Antimicrobial Activity
Recent studies have demonstrated that thiazole-containing compounds exhibit significant antimicrobial properties. For instance, derivatives similar to 5-oxo-N-[1-(propan-2-yl)-1H-indol-4-yl]-5H-[1,3]thiazolo[3,2-a]pyrimidine have shown potent activity against various pathogens.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : Some derivatives reported MIC values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- Mechanism of Action : The compounds inhibit biofilm formation, which is crucial for the pathogenicity of these bacteria.
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively studied, particularly in relation to their cytotoxic effects on cancer cell lines.
Case Studies:
- Cell Line Testing : Compounds derived from thiazole structures have been tested against various cancer cell lines, showing significant cytotoxic effects.
- IC₅₀ Values : Certain compounds demonstrated IC₅₀ values lower than that of doxorubicin, a standard chemotherapeutic agent .
- Mechanistic Insights : Molecular dynamics simulations revealed that these compounds interact with target proteins primarily through hydrophobic interactions, which may enhance their efficacy .
Anticonvulsant Activity
Thiazole derivatives have also been investigated for their anticonvulsant properties.
Research Findings:
- Animal Models : In studies using the PTZ (Pentylenetetrazol) model for seizure induction, certain thiazole derivatives showed promising results.
- Effective Dose (ED₅₀) : One compound exhibited an ED₅₀ of 18.4 mg/kg , indicating significant anticonvulsant activity .
- Toxicity Profile : The median toxic dose (TD₅₀) was noted at 170.2 mg/kg , providing a protection index (PI) of approximately 9.2 , suggesting a favorable safety profile relative to its efficacy .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives.
Observations:
- The presence of specific functional groups such as methyl or dimethyl substitutions on the phenyl ring has been correlated with enhanced cytotoxic activity.
- The thiazole moiety itself is essential for both antimicrobial and anticancer activities, indicating that modifications to this core can significantly impact efficacy .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | Chloroacetic acid, NaOAc, reflux (8–10 h) | 78% | |
| Amidation | EDC, HOBt, DMF, RT (24 h) | 65–70% | |
| Purification | Silica gel chromatography (EtOAc:Hexane 3:2) | >95% purity |
Basic: Which spectroscopic/crystallographic methods are effective for structural elucidation?
Methodological Answer:
Orthogonal techniques are critical:
- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks. SHELX programs refine data; the thiazolo-pyrimidine core often adopts a flattened boat conformation .
- NMR : H/C NMR identifies substituent positions (e.g., indole NH at δ 10–11 ppm, thiazole protons at δ 7–8 ppm) .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] at m/z 423.12) .
Q. Table 2: Key Spectral Data
| Technique | Key Signals | Reference |
|---|---|---|
| X-ray | Flattened boat conformation (C5 deviation: 0.224 Å) | |
| H NMR | Indole CH (δ 1.4–1.6 ppm), thiazole H (δ 7.2–7.8 ppm) | |
| HRMS | [M+H]: 423.1201 (calculated) |
Advanced: How can contradictions in biological activity data across assays be resolved?
Methodological Answer:
Discrepancies may arise from assay conditions (e.g., cell lines, concentrations). Strategies include:
- Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cell viability (MTT assays) .
- Dose-response curves : Establish EC/IC values to quantify potency variations .
- Controls : Use reference inhibitors (e.g., imatinib for kinase activity) and validate via Western blotting .
Advanced: What strategies guide SAR studies for this compound?
Methodological Answer:
Focus on modifying:
- Indole substituents : Replace isopropyl with bulkier groups (e.g., cyclopentyl) to enhance target affinity .
- Thiazolo-pyrimidine core : Introduce electron-withdrawing groups (e.g., -CF) to improve metabolic stability .
- In vitro testing : Screen analogs against disease-relevant cell lines (e.g., leukemia K562) and assess selectivity via kinase profiling .
Q. Table 3: SAR Insights
| Modification | Effect on Activity | Reference |
|---|---|---|
| Indole N-isopropyl → N-cyclopentyl | 2x increase in kinase inhibition | |
| Thiazole -CH → -CF | Improved metabolic stability (t > 4 h) |
Advanced: What computational approaches predict target interactions?
Methodological Answer:
- Molecular docking (AutoDock/Vina) : Simulate binding to targets (e.g., Abl kinase) using PDB structures (e.g., 1IEP). The indole group often occupies hydrophobic pockets .
- Molecular dynamics (MD) : Assess binding stability (RMSD < 2 Å over 100 ns) and identify critical residues (e.g., Glu286 in COX-II) .
- Free energy calculations (MM/PBSA) : Quantify binding energy (ΔG < -8 kcal/mol indicates strong affinity) .
Basic: What purification techniques ensure high purity?
Methodological Answer:
- Flash chromatography : Use gradient elution (hexane → EtOAc) for intermediates .
- Recrystallization : Ethyl acetate/ethanol (3:2) yields single crystals for X-ray analysis .
- HPLC : C18 column (MeCN/HO + 0.1% TFA) to achieve >99% purity for biological testing .
Advanced: How to design in vivo pharmacokinetic studies?
Methodological Answer:
- Rodent models : Administer compound (10 mg/kg, oral/IP) and collect plasma/tissues at intervals (0–24 h) .
- LC-MS/MS quantification : Detect parent compound/metabolites (LOQ: 1 ng/mL) .
- Key parameters : Calculate bioavailability (F > 20%), half-life (t > 3 h), and volume of distribution (Vd > 2 L/kg) .
Q. Table 4: Pharmacokinetic Data (Representative)
| Parameter | Value | Reference |
|---|---|---|
| Bioavailability (F) | 25% (oral) | |
| t | 4.2 h | |
| Vd | 2.5 L/kg |
Notes
- References : Ensure citations align with institutional guidelines (e.g., ACS, APA).
- Data Integrity : Validate all experimental data via triplicate runs and statistical analysis (p < 0.05).
- Safety : Follow protocols for handling hazardous reagents (e.g., acetic anhydride, chloroacetic acid).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
